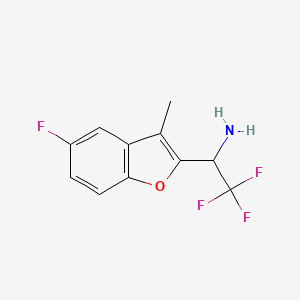
2,2,2-Trifluoro-1-(5-fluoro-3-methylbenzofuran-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(5-fluoro-3-methylbenzofuran-2-yl)ethan-1-amine is a fluorinated organic compound It is characterized by the presence of trifluoromethyl and fluoro substituents, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-fluoro-3-methylbenzofuran-2-yl)ethan-1-amine typically involves the reaction of 5-fluoro-3-methylbenzofuran with a trifluoromethylating agent. One common method is the use of trifluoroacetic acid and a suitable amine source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(5-fluoro-3-methylbenzofuran-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trifluoromethyl and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(5-fluoro-3-methylbenzofuran-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(5-fluoro-3-methylbenzofuran-2-yl)ethan-1-amine involves its interaction with molecular targets and pathways. The trifluoromethyl and fluoro groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activity, receptor binding, or other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoro-1-phenylethanamine
- 2,2,2-Trifluoroacetophenone
- 2,2,2-Trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-amine
Uniqueness
2,2,2-Trifluoro-1-(5-fluoro-3-methylbenzofuran-2-yl)ethan-1-amine is unique due to the presence of both trifluoromethyl and fluoro substituents on the benzofuran ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H9F4NO |
|---|---|
Peso molecular |
247.19 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanamine |
InChI |
InChI=1S/C11H9F4NO/c1-5-7-4-6(12)2-3-8(7)17-9(5)10(16)11(13,14)15/h2-4,10H,16H2,1H3 |
Clave InChI |
BCTQVXDVKLMNIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C1C=C(C=C2)F)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















